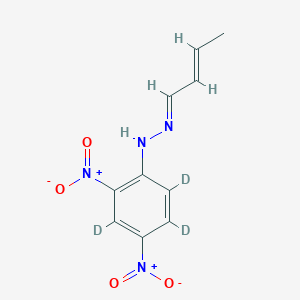

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

Descripción

Propiedades

IUPAC Name |

N-[(E)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6+/i4D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUVNGJSSAEZHW-ZJMQGUFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of crotonaldehyde in various matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium labeling on the dinitrophenyl ring provides a distinct mass shift, enabling accurate quantification in complex biological and environmental samples.

Synthesis Methodology

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the deuterated precursor, 2,4-Dinitrophenylhydrazine-d3. This is followed by a condensation reaction with crotonaldehyde.

Synthesis of 2,4-Dinitrophenylhydrazine-d3

The preparation of 2,4-Dinitrophenylhydrazine-d3 is analogous to the synthesis of its non-deuterated counterpart, starting from a deuterated benzene ring. A plausible synthetic route begins with the nitration of chlorobenzene-d3 to yield 2,4-dinitrochlorobenzene-d3, followed by a reaction with hydrazine.

Experimental Protocol:

-

Step 1: Nitration of Chlorobenzene-d3

-

In a fume hood, carefully add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid in a flask, keeping the mixture cool in an ice bath.

-

Slowly add 5 g of chlorobenzene-d3 to the nitrating mixture with constant stirring, ensuring the temperature does not exceed 50°C.

-

After the addition is complete, heat the mixture in a water bath at 50°C for one hour to complete the nitration.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the 2,4-dinitrochlorobenzene-d3 to precipitate.

-

Filter the yellow solid, wash it thoroughly with cold water until the washings are neutral, and dry it. Recrystallization from ethanol can be performed for further purification.

-

-

Step 2: Synthesis of 2,4-Dinitrophenylhydrazine-d3

-

Dissolve 4 g of 2,4-dinitrochlorobenzene-d3 in 50 mL of ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of hydrazine by carefully adding 2.5 mL of 64% hydrazine hydrate solution to 20 mL of ethanol.

-

Slowly add the hydrazine solution to the 2,4-dinitrochlorobenzene-d3 solution with stirring. A deep red precipitate of 2,4-dinitrophenylhydrazine-d3 will form.

-

Reflux the mixture for one hour to ensure the reaction goes to completion.

-

Cool the reaction mixture, filter the crystalline product, wash with a small amount of cold ethanol, and dry.

-

Caption: Synthesis of the deuterated precursor.

Synthesis of this compound

The final product is synthesized via a condensation reaction between crotonaldehyde and the prepared 2,4-Dinitrophenylhydrazine-d3. This reaction is a classic method for the derivatization of aldehydes and ketones.[2]

Experimental Protocol:

-

Prepare a solution of 2,4-dinitrophenylhydrazine-d3 by dissolving 0.5 g of the compound in 5 mL of concentrated sulfuric acid.

-

Carefully add this solution to a mixture of 10 mL of water and 25 mL of ethanol.

-

In a separate container, dissolve 0.25 g of crotonaldehyde in 10 mL of ethanol.

-

Slowly add the crotonaldehyde solution to the 2,4-dinitrophenylhydrazine-d3 solution with constant stirring.

-

An orange to reddish-orange precipitate of this compound will form. The reaction of unsymmetrical aldehydes like crotonaldehyde with 2,4-DNPH can lead to the formation of syn and anti isomers.

-

Allow the mixture to stand for at least one hour, or until precipitation is complete.

-

Filter the precipitate, wash with a cold 2 M sulfuric acid solution, followed by a small amount of cold ethanol.

-

Dry the product in a desiccator. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.

Caption: Final condensation reaction step.

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀D₃H₇N₄O₄ | [3] |

| Molecular Weight | 253.23 g/mol | [3] |

| CAS Number | 259824-64-1 | [3] |

| Appearance | Orange to reddish-orange crystalline powder | Inferred |

| Melting Point | Approx. 190-195 °C | [4][5] |

| Isotopic Purity | ≥99 atom % D | [3] |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound, with comparisons to its non-deuterated analog where appropriate.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for confirming the structure and the position of the deuterium labels. In the deuterated compound, the signals corresponding to the protons on the dinitrophenyl ring will be absent.

-

Expected Chemical Shifts (δ, ppm):

-

~11.0-11.5 (s, 1H): N-H proton.

-

~8.0-9.0 (m): Aromatic protons of the dinitrophenyl ring. These signals will be absent or significantly reduced in the d3-labeled compound.

-

~7.5-8.0 (d, 1H): Azomethine proton (-N=CH-).

-

~6.0-7.0 (m, 2H): Vinyl protons (-CH=CH-).

-

~2.0 (d, 3H): Methyl protons (-CH₃).

-

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The carbon atoms attached to deuterium may show a slight upfield shift and a change in multiplicity due to C-D coupling.

-

Expected Chemical Shifts (δ, ppm):

-

~160-165: Azomethine carbon (-N=C-).

-

~140-150: Aromatic carbons attached to nitro groups.

-

~120-140: Vinyl and other aromatic carbons.

-

~115-120: Aromatic carbon attached to the hydrazine group.

-

~18-20: Methyl carbon (-CH₃).

-

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~3100 | Aromatic C-H stretching (will be altered in the d3 compound) |

| ~2200-2300 | C-D stretching (expected in the d3 compound) |

| ~1620 | C=N stretching |

| ~1590 | C=C stretching (aromatic and vinyl) |

| ~1500 & ~1330 | Asymmetric and symmetric NO₂ stretching |

2.2.4. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and the successful incorporation of the deuterium atoms.

-

Expected Molecular Ion ([M+H]⁺): m/z 254.08 (calculated for C₁₀D₃H₈N₄O₄⁺). The non-deuterated analog would have a molecular ion at m/z 251.08. This 3-unit mass shift is a clear indicator of successful deuteration.

-

Fragmentation Pattern: The fragmentation pattern is expected to be similar to the non-deuterated compound, with key fragments corresponding to the dinitrophenyl-d3 moiety and the crotonaldehyde portion of the molecule.

Experimental Workflow and Logic

The overall process from starting materials to the fully characterized product follows a logical progression.

Caption: Overall experimental workflow.

Applications in Research and Development

This compound is primarily used as an internal standard in analytical chemistry. Its application is crucial in:

-

Pharmacokinetic Studies: To accurately quantify the levels of crotonaldehyde, a reactive metabolite, in biological samples during drug metabolism studies.

-

Environmental Monitoring: For the precise measurement of crotonaldehyde, a common environmental pollutant, in air, water, and soil samples.

-

Food Science: To determine the concentration of crotonaldehyde in food products, where it can be formed during processing and storage.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, chromatographic separation, and instrument response, leading to highly accurate and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sciencemadness Discussion Board - 2,4-DinitrophenylHydrazine Synthesis [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]

Technical Guide: Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

CAS Number: 259824-64-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3, a deuterated stable isotope-labeled internal standard. It is designed to be a critical resource for researchers and professionals engaged in analytical chemistry, particularly within the realms of drug development, clinical diagnostics, and environmental monitoring. This document details the compound's properties, its pivotal role in quantitative analysis, and protocols for its application.

Core Compound Data

This compound is the deuterium-labeled form of Crotonaldehyde 2,4-dinitrophenylhydrazone.[1] The incorporation of deuterium atoms results in a mass shift, allowing for its use as an internal standard in mass spectrometry-based quantitative analyses.[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. These values are compiled from various commercial suppliers and should be considered as typical. For lot-specific data, please refer to the certificate of analysis provided by the supplier.

| Property | Value |

| CAS Number | 259824-64-1 |

| Molecular Formula | C₁₀H₇D₃N₄O₄ |

| Molecular Weight | 253.23 g/mol |

| Isotopic Purity | ≥99 atom % D |

| Chemical Purity | ≥98% |

| Appearance | Orange to red solid/powder |

| Melting Point | 184-188 °C |

| Boiling Point | 406.1 ± 45.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) |

Principle of Application: Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is considered the gold standard for quantitative analysis due to its high accuracy and precision.[2]

The core principle of IDMS involves the addition of a known amount of the isotopically labeled standard (in this case, this compound) to a sample containing the unlabeled analyte of interest (crotonaldehyde). The labeled standard is chemically identical to the analyte and thus exhibits the same behavior during sample preparation, extraction, derivatization, and chromatographic separation.

Because the mass spectrometer can differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z), any sample loss or variability during the analytical process affects both compounds equally. Consequently, the ratio of the unlabeled analyte to the labeled internal standard remains constant. By measuring this ratio, a precise and accurate quantification of the original analyte concentration can be achieved, effectively correcting for matrix effects and procedural inconsistencies.[2]

Workflow for Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following section outlines a detailed methodology for the quantification of crotonaldehyde in biological samples using this compound as an internal standard, followed by derivatization and LC-MS/MS analysis. This protocol is a composite based on established methods for aldehyde analysis.

Materials and Reagents

-

This compound (Internal Standard)

-

Crotonaldehyde (for calibration standards)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Phosphoric acid

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

Preparation of Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

-

Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled crotonaldehyde in acetonitrile.

-

Working Solutions: Prepare serial dilutions of the stock solutions in acetonitrile to create a range of calibration standards and a suitable concentration of the internal standard working solution.

-

DNPH Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.[2]

Sample Preparation and Derivatization

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma or urine) and place them in microcentrifuge tubes.

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the internal standard working solution to each sample, calibration standard, and quality control sample.

-

Protein Precipitation (for plasma/serum): Add a protein precipitation agent (e.g., cold acetonitrile), vortex vigorously, and centrifuge to pellet the precipitated proteins.

-

Derivatization: Transfer the supernatant to a new tube and add the DNPH derivatization reagent. Incubate the mixture to allow for the derivatization reaction to complete (e.g., 30 minutes at 35°C with shaking).

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold 10% ethanol in water with 0.1% formic acid).

-

Final Preparation: Centrifuge the samples to remove any precipitates and transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Sample preparation and derivatization workflow.

LC-MS/MS Analysis

-

UHPLC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating the DNPH derivatives.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for DNPH derivatives.

-

Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The specific precursor-to-product ion transitions for both the unlabeled crotonaldehyde-DNPH and the deuterated internal standard should be optimized.

Synthesis Overview

While typically purchased from commercial suppliers, an understanding of the synthesis of dinitrophenylhydrazones is valuable. The general synthesis involves the reaction of an aldehyde or ketone with 2,4-dinitrophenylhydrazine in an acidic solution. The nucleophilic -NH₂ group of the DNPH attacks the electrophilic carbonyl carbon of the crotonaldehyde. This is followed by the elimination of a water molecule to form the crotonaldehyde 2,4-dinitrophenylhydrazone. For the deuterated analog, the synthesis would start with a deuterated form of either the crotonaldehyde or the 2,4-dinitrophenylhydrazine.

Derivatization reaction of crotonaldehyde.

Applications in Research and Development

The accurate quantification of aldehydes like crotonaldehyde is crucial in various research areas:

-

Drug Metabolism and Pharmacokinetics (DMPK): To study the metabolic profiles of drugs and quantify the formation of reactive aldehyde metabolites.

-

Clinical Diagnostics: As a biomarker for oxidative stress and lipid peroxidation, which are implicated in numerous diseases.

-

Toxicology: To assess exposure to and the biological effects of crotonaldehyde, a known toxicant.

-

Environmental Science: For the monitoring of aldehyde pollutants in air, water, and soil samples.

The use of this compound as an internal standard significantly enhances the reliability and accuracy of these critical measurements.

References

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3: A Technical Overview of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3. This deuterated derivative of crotonaldehyde's 2,4-dinitrophenylhydrazone is primarily utilized as an internal standard in quantitative analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of crotonaldehyde. Its isotopic labeling provides a distinct mass signature, enabling precise differentiation from the naturally occurring analyte.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methods.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Butenal, (4,6-dinitrophenyl-2,3,5-d3)hydrazone; Crotonaldehyde-d3 DNPH |

| CAS Number | 259824-64-1 |

| Molecular Formula | C₁₀H₇D₃N₄O₄ |

| Molecular Weight | 253.23 g/mol |

| Appearance | Orange to brown to dark red powder/crystal |

| Melting Point | 184-188 °C |

| Boiling Point | 406.1 ± 45.0 °C at 760 mmHg (Predicted) |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) |

| Flash Point | 199.4 ± 28.7 °C (Predicted) |

| Isotopic Purity | ≥99 atom % D |

| Assay | ≥98% (CP) |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural confirmation and identification of this compound. Below is a summary of expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and isotopic enrichment of this compound. The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the deuterated molecule.

-

Expected Molecular Ion [M]⁺: m/z 253.23

Fragmentation patterns are crucial for structural elucidation. For dinitrophenylhydrazone derivatives of unsaturated aldehydes like crotonaldehyde, characteristic fragmentation includes the loss of the nitro group (NO₂) and cleavage of the C-N and N-N bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | ~3300 |

| C-H Stretching (aromatic and vinylic) | ~3100-3000 |

| C=N Stretching | ~1620 |

| C=C Stretching | ~1600 |

| NO₂ Stretching (asymmetric and symmetric) | ~1550 and ~1340 |

| C-D Stretching | ~2200 |

Experimental Protocols

Synthesis of 2,4-Dinitrophenylhydrazone Derivatives (General Procedure)

The synthesis of this compound follows the general principle of forming a hydrazone from an aldehyde or ketone and 2,4-dinitrophenylhydrazine (Brady's reagent). A deuterated form of 2,4-dinitrophenylhydrazine would be used to synthesize the titled compound.

Caption: General synthesis workflow for this compound.

Methodology:

-

Preparation of Brady's Reagent: Dissolve 2,4-dinitrophenylhydrazine-d3 in a suitable solvent, typically ethanol or methanol, containing a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Add crotonaldehyde to the prepared Brady's reagent solution. The reaction mixture is typically stirred at room temperature or gently warmed to facilitate the reaction.

-

Precipitation: The this compound product, being sparingly soluble, will precipitate out of the solution as a colored solid.

-

Isolation: The precipitate is collected by filtration, usually under vacuum.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of the synthesized compound.

Caption: Workflow for melting point determination.

Methodology:

-

A small amount of the dry, purified crystalline product is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the solid begins to melt until it becomes completely liquid is recorded.

-

A sharp melting point range close to the literature value indicates a high degree of purity.

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory system).[1]

-

Signal Word: Warning.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: Store at room temperature.[2] It is a combustible solid.[1]

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of crotonaldehyde in various matrices.[3] Crotonaldehyde is a hazardous air pollutant and a product of lipid peroxidation, making its accurate measurement important in environmental monitoring and biomedical research. The use of a deuterated standard allows for correction of analyte loss during sample preparation and instrumental analysis, leading to more accurate and precise results.

Caption: Logical workflow for the use of Crotonaldehyde-d3 DNPH as an internal standard.

References

An In-Depth Technical Guide to the Formation of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and characterization of crotonaldehyde 2,4-dinitrophenylhydrazone, with a specific focus on its deuterated analog, crotonaldehyde 2,4-dinitrophenylhydrazone-d3. This document is intended to serve as a valuable resource for professionals in the fields of chemistry, pharmacology, and drug development who utilize derivatization techniques for the identification and characterization of carbonyl compounds.

Introduction

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (2,4-DNPH), commonly known as Brady's reagent, is a cornerstone of qualitative organic analysis. This reaction yields brightly colored crystalline derivatives called 2,4-dinitrophenylhydrazones, which are readily purified and characterized. The sharp melting points of these derivatives provide a reliable method for the identification of the parent aldehyde or ketone.

Crotonaldehyde, an α,β-unsaturated aldehyde, is a molecule of significant interest due to its presence in various biological and environmental systems, often as a product of lipid peroxidation. Its detection and quantification are crucial in many research areas. The deuterated isotopologue, this compound, serves as an excellent internal standard for mass spectrometry-based quantitative analyses, enabling precise and accurate measurements. This guide will delve into the intricacies of its formation.

Mechanism of Formation

The formation of crotonaldehyde 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination reaction, also referred to as a condensation reaction. The reaction is typically carried out in an acidic medium, which plays a crucial catalytic role.

Step 1: Acid-Catalyzed Activation of the Carbonyl Group The reaction is initiated by the protonation of the carbonyl oxygen of crotonaldehyde by the acid catalyst (typically sulfuric acid in Brady's reagent). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by 2,4-Dinitrophenylhydrazine The weakly nucleophilic terminal nitrogen atom of the 2,4-dinitrophenylhydrazine molecule attacks the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.

Step 3: Proton Transfer A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.

Step 4: Elimination of Water The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable crotonaldehyde 2,4-dinitrophenylhydrazone. The extensive conjugation in the product molecule is responsible for its characteristic color.

The overall reaction can be summarized as follows:

Formation of the Deuterated Analog

The "-d3" designation in this compound refers to the presence of three deuterium atoms on the phenyl ring of the 2,4-dinitrophenylhydrazine moiety. A commercially available isotopologue is specifically deuterated at the 3, 5, and 6 positions of the aromatic ring.

Since the deuterium atoms are located on the aromatic ring of the nucleophile and not at a position directly involved in the reaction with the carbonyl group, the mechanism of formation of the deuterated derivative is identical to that of the non-deuterated compound. The deuterated 2,4-dinitrophenylhydrazine simply acts as the nucleophile in the reaction sequence described above.

Quantitative Data

The physical properties of the 2,4-dinitrophenylhydrazone derivatives are critical for their identification and assessment of purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Crotonaldehyde 2,4-Dinitrophenylhydrazone | C₁₀H₁₀N₄O₄ | 250.21 | 188-195 | Orange to reddish-orange crystalline solid |

| This compound | C₁₀H₇D₃N₄O₄ | 253.23 | 184-188 | Orange to brown to dark red powder/crystal |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the necessary reagents and the final products.

Preparation of 2,4-Dinitrophenylhydrazine (Brady's Reagent)

A common preparation for Brady's reagent is as follows:

-

Carefully add 2.0 g of 2,4-dinitrophenylhydrazine to 10 mL of concentrated sulfuric acid.

-

Swirl the mixture until the solid dissolves.

-

In a separate beaker, cool 15 mL of 95% ethanol in an ice bath.

-

Slowly and with constant stirring, add the 2,4-dinitrophenylhydrazine-sulfuric acid solution to the cold ethanol.

-

If any solid precipitates, warm the solution gently until it redissolves.

Synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone

-

Dissolve a small amount (e.g., 50 mg) of crotonaldehyde in 2 mL of ethanol.

-

To this solution, add 3 mL of the prepared Brady's reagent.

-

An orange to reddish-orange precipitate of crotonaldehyde 2,4-dinitrophenylhydrazone will form almost immediately.

-

Allow the mixture to stand at room temperature for 15-30 minutes to ensure complete precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and acid.

-

Allow the crystals to air dry.

Synthesis of 2,4-Dinitrophenylhydrazine-d3

A potential synthetic route for 2,4-dinitrophenylhydrazine-d3 involves the deuteration of a suitable precursor followed by reaction with hydrazine. A plausible method would be the acid-catalyzed H/D exchange on a pre-existing dinitrophenyl compound, followed by conversion to the hydrazine. However, for most applications, sourcing this deuterated reagent from a commercial supplier specializing in stable isotope-labeled compounds is the most practical approach.

Purification by Recrystallization

To obtain a highly pure product with a sharp melting point, recrystallization is necessary. Ethanol is a commonly used solvent for the recrystallization of 2,4-dinitrophenylhydrazones.

-

Transfer the crude, dry crotonaldehyde 2,4-dinitrophenylhydrazone crystals to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the crystals completely. Keep the solution heated on a hot plate while adding the solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a very small amount of ice-cold ethanol.

-

Dry the crystals thoroughly before determining the melting point.

Mandatory Visualizations

Reaction Mechanism

Caption: Acid-catalyzed mechanism of crotonaldehyde 2,4-dinitrophenylhydrazone formation.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of crotonaldehyde 2,4-dinitrophenylhydrazone.

"Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3" literature review

An In-depth Technical Guide to Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial isotopically labeled internal standard for the accurate quantification of crotonaldehyde. Crotonaldehyde is a reactive α,β-unsaturated aldehyde that is both a product of lipid peroxidation and an environmental pollutant, making its precise measurement critical in various research fields, including toxicology, environmental science, and drug development.

Core Compound Properties

This compound is the deuterium-labeled form of Crotonaldehyde 2,4-dinitrophenylhydrazone.[1] The incorporation of deuterium atoms provides a distinct mass difference, allowing it to be used as an internal standard in mass spectrometry-based analytical methods for the quantification of its non-labeled counterpart.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 259824-64-1 | MedChemExpress, Sigma-Aldrich |

| Molecular Formula | C₁₀H₇D₃N₄O₄ | MedChemExpress |

| Molecular Weight | 253.23 g/mol | MedChemExpress |

| Isotopic Purity | ≥99 atom % D | Sigma-Aldrich |

| Chemical Purity | ≥98% (CP) | Sigma-Aldrich |

| Appearance | Solid | MedChemExpress |

| Color | Orange to red | MedChemExpress |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |

Synthesis and Derivatization

Generalized Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

A detailed experimental protocol for the use of this compound as an internal standard for the quantification of crotonaldehyde-derived DNA adducts by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has been described in the literature.

Quantification of Crotonaldehyde Adducts in Biological Samples

Objective: To quantify the levels of crotonaldehyde-derived 1,N²-propanodeoxyguanosine (Cro-dGuo) adducts in DNA from human tissues.

Materials:

-

DNA samples from human tissues

-

This compound (or a similarly labeled internal standard such as [¹⁵N₅]Cro-dGuo)

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

Solid Phase Extraction (SPE) cartridges for sample cleanup

-

LC-ESI-MS/MS system

Procedure:

-

DNA Isolation and Hydrolysis:

-

Isolate DNA from human tissues using standard protocols.

-

Enzymatically hydrolyze the DNA to individual deoxyribonucleosides.

-

-

Internal Standard Spiking:

-

Add a known amount of the isotopically labeled internal standard (e.g., 10 fmol of [¹⁵N₅]Cro-dGuo) to each hydrolyzed DNA sample.

-

-

Sample Enrichment:

-

Enrich the Cro-dGuo adducts from the hydrolysate using Solid Phase Extraction (SPE).

-

-

LC-ESI-MS/MS Analysis:

-

Perform analysis using an LC-ESI-MS/MS system.

-

Use Selected Reaction Monitoring (SRM) to detect and quantify the adducts.

-

Ion transitions for quantification:

-

m/z 338 → m/z 222 for the native adduct.

-

m/z 343 → m/z 227 for the [¹⁵N₅]-labeled internal standard.

-

-

Ion transitions for structural confirmation:

-

m/z 338 → m/z 178 for the native adduct.

-

m/z 343 → m/z 183 for the [¹⁵N₅]-labeled internal standard.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standard solutions containing known amounts of the native adduct and a constant amount of the internal standard.

-

Determine the adduct levels in the biological samples by comparing the peak area ratios of the native adduct to the internal standard against the calibration curve.

-

Experimental Workflow for Quantification

The following diagram outlines the experimental workflow for the quantification of crotonaldehyde adducts using an isotopically labeled internal standard.

Caption: Workflow for quantifying crotonaldehyde adducts with an internal standard.

Signaling Pathways and Logical Relationships

The primary role of this compound is as an analytical tool. Its direct involvement in signaling pathways is not its intended application. However, it is instrumental in studies aimed at understanding the biological consequences of crotonaldehyde exposure, which can impact various signaling pathways related to oxidative stress, inflammation, and carcinogenesis.

The logical relationship in its application is that of an internal standard in isotope dilution mass spectrometry. This relationship is depicted in the quantification workflow diagram above, where the known quantity of the labeled standard provides a reference for the accurate measurement of the unknown quantity of the native analyte.

Conclusion

This compound is an indispensable tool for researchers investigating the role of crotonaldehyde in biological systems and environmental samples. Its use as an internal standard in sensitive analytical techniques like LC-ESI-MS/MS allows for precise and accurate quantification, which is essential for advancing our understanding of the toxicological and pathological effects of this reactive aldehyde. While a detailed, publicly available synthesis protocol is elusive, the generalized pathway and the well-documented analytical applications provide a solid foundation for its use in advanced research.

References

An In-depth Technical Guide to Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3, a deuterated stable isotope-labeled compound. It is primarily utilized as an internal standard in quantitative analytical methodologies, particularly for the detection and quantification of crotonaldehyde and other related carbonyl compounds in various matrices. This document details its chemical properties, outlines a representative synthesis, provides protocols for its application in mass spectrometry-based analysis, and includes relevant safety information.

Core Chemical and Physical Properties

This compound is the deuterium-labeled analogue of Crotonaldehyde 2,4-Dinitrophenylhydrazone. The incorporation of three deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for isotope dilution mass spectrometry, a gold standard for accurate quantification.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 259824-64-1 | [1][2][3] |

| Unlabeled CAS Number | 1527-96-4 | [3] |

| Molecular Formula | C₁₀H₇D₃N₄O₄ | |

| Molecular Weight | 253.23 g/mol | [3] |

| Appearance | Orange to red solid/powder | [1] |

| Melting Point | 184-188 °C | [2] |

| Isotopic Purity | ≥99 atom % D | [3] |

| Chemical Purity | ≥98% (CP) | |

| Solubility | While specific data for the deuterated compound is not readily available, DNPH and its derivatives are generally slightly soluble in water, but soluble in organic solvents like ethanol, methanol, and acetonitrile.[4][5] |

Synthesis and Derivatization

The synthesis of this compound involves a two-step process: the synthesis of the deuterated derivatizing agent, 2,4-Dinitrophenylhydrazine-d3, followed by its condensation reaction with crotonaldehyde.

Representative Synthesis of 2,4-Dinitrophenylhydrazine-d3

A common route to synthesize 2,4-Dinitrophenylhydrazine involves the reaction of 2,4-dinitrochlorobenzene with hydrazine. For the deuterated analogue, a deuterated starting material, such as 2,4-dinitrochlorobenzene-d3, would be required. The following is a generalized protocol based on the synthesis of the unlabeled compound.[6]

Materials:

-

2,4-Dinitrochlorobenzene-d3

-

Hydrazine sulfate

-

Potassium acetate

-

Ethanol

-

Water

Protocol:

-

Prepare a hydrazine solution by suspending hydrazine sulfate in hot water and adding potassium acetate. Boil the mixture, cool slightly, and add ethanol. Filter the solution to remove precipitated salts.[6]

-

Dissolve 2,4-Dinitrochlorobenzene-d3 in ethanol in a flask equipped with a reflux condenser.[6]

-

Add the prepared hydrazine solution to the 2,4-Dinitrochlorobenzene-d3 solution.

-

Reflux the mixture with stirring for approximately one hour. The product, 2,4-Dinitrophenylhydrazine-d3, will precipitate out of the solution.[6]

-

Cool the reaction mixture and filter to collect the solid product.

-

Wash the product with warm ethanol to remove any unreacted 2,4-Dinitrochlorobenzene-d3, followed by a wash with hot water.[6]

-

Dry the purified 2,4-Dinitrophenylhydrazine-d3. The product is typically an orange to red crystalline solid.

Derivatization of Crotonaldehyde

The reaction of an aldehyde or ketone with 2,4-Dinitrophenylhydrazine (Brady's reagent) is a classic condensation reaction to form a 2,4-dinitrophenylhydrazone.[4] This reaction is highly reliable for the derivatization of carbonyl compounds prior to analysis.

Materials:

-

Crotonaldehyde

-

2,4-Dinitrophenylhydrazine-d3

-

Methanol or Ethanol

-

Concentrated Sulfuric Acid (catalyst)

Protocol:

-

Prepare Brady's reagent by dissolving 2,4-Dinitrophenylhydrazine-d3 in methanol or ethanol, followed by the careful addition of a small amount of concentrated sulfuric acid.[4]

-

Add the crotonaldehyde sample to the prepared Brady's reagent.

-

A yellow, orange, or red precipitate of this compound will form, often immediately.[4]

-

The precipitate can be collected by filtration, washed, and dried for analysis.

Experimental Protocols for Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of crotonaldehyde in various samples using isotope dilution mass spectrometry. The general workflow involves sample preparation, derivatization, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Aldehyde Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of aldehydes using a deuterated internal standard.

Detailed LC-MS/MS Protocol

This protocol provides a more detailed methodology for the analysis of crotonaldehyde using its deuterated DNPH derivative as an internal standard.

1. Preparation of Standards and Reagents:

-

Crotonaldehyde Stock Solution: Prepare a stock solution of unlabeled crotonaldehyde in a suitable solvent (e.g., acetonitrile or methanol).

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile.

-

DNPH Derivatizing Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of acid (e.g., 1% phosphoric acid).

2. Sample Preparation and Derivatization:

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.

-

Perform a sample extraction procedure appropriate for the matrix (e.g., protein precipitation for biological fluids, solid-phase extraction for water samples).

-

To the extracted sample, add the DNPH derivatizing reagent.

-

Incubate the mixture to allow for complete derivatization of the native crotonaldehyde. Incubation time and temperature may need to be optimized (e.g., 30 minutes at 35°C).

-

After incubation, the reaction may be quenched, and the sample is prepared for LC-MS/MS analysis (e.g., dilution, filtration).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is commonly employed.

-

Flow Rate and Injection Volume: These will depend on the column dimensions and system but are typically in the range of 0.2-0.5 mL/min and 5-10 µL, respectively.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native crotonaldehyde-DNPH and the deuterated internal standard are monitored.

-

4. Quantification:

-

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of unlabeled crotonaldehyde and a fixed concentration of the deuterated internal standard.

-

The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte.

-

The concentration of crotonaldehyde in the unknown samples is then determined from this calibration curve.

Safety and Handling

-

Hazard Classification: this compound is classified as a skin and eye irritant and may cause respiratory irritation.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from heat and sources of ignition. It is typically supplied as a solid and should be stored according to the manufacturer's recommendations.[3]

This guide provides a foundational understanding of this compound for its application in advanced analytical research. For specific applications, optimization of the outlined protocols may be necessary.

References

"Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3" spectral data (NMR, IR, MS)

An In-depth Technical Guide on the Spectral Data of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for this compound, a critical internal standard used in quantitative analytical studies.[1] Due to its isotopic labeling, this compound is particularly valuable for mass spectrometry-based quantification of crotonaldehyde, a reactive aldehyde. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.

Data Presentation

The following tables summarize the anticipated quantitative spectral data for this compound. This data is compiled from typical values for 2,4-dinitrophenylhydrazone derivatives and theoretical predictions for the deuterated compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.79 | s | - | H-3' |

| ~8.45 | d | ~2.5 | H-5' |

| ~8.20 | d | ~9.5 | H-6' |

| ~7.65 | d | ~9.0 | =CH-N |

| ~6.90-7.10 | m | - | CH=CH |

| ~6.20-6.40 | m | - | CH=CH |

| ~2.05 | d | ~6.5 | CH₃ |

Note: The aromatic protons on the dinitrophenyl ring are deuterated (d3), leading to their absence in the ¹H NMR spectrum. The assignments are for the remaining protons of the crotonaldehyde moiety and the NH proton.

Infrared (IR) Spectroscopy

Sample State: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1620 | Strong | C=N Stretch |

| ~1590 | Strong | C=C Stretch (Aromatic & Alkene) |

| ~1515 | Strong | Asymmetric NO₂ Stretch |

| ~1330 | Strong | Symmetric NO₂ Stretch |

| ~1130 | Medium | C-N Stretch |

| ~970 | Strong | Trans C-H bend (alkene) |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

| m/z | Relative Intensity (%) | Assignment |

| 252.08 | 100 | [M-H]⁻ |

| 185.04 | 40 | [M-H-NO₂-D]⁻ |

| 165.04 | 25 | [Fragment] |

Note: The molecular weight of this compound is approximately 253.23 g/mol .[2] The mass spectrum of the non-deuterated analog shows a strong molecular ion peak.[3] In negative ion mode, the deprotonated molecule [M-H]⁻ is often the base peak.[4] For unsaturated aldehydes like crotonaldehyde-DNPH, a characteristic neutral loss of HNO₂ is observed in APCI(-) mode.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of 2,4-dinitrophenylhydrazones.[6][7][8]

Materials:

-

Crotonaldehyde

-

2,4-Dinitrophenylhydrazine-d3

-

Ethanol

-

Concentrated Sulfuric Acid or Phosphoric Acid[9]

-

Beakers and flasks

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

-

Preparation of the Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine-d3 in ethanol. Acidify this solution by the dropwise addition of concentrated sulfuric acid or phosphoric acid until the reagent dissolves. This is commonly known as Brady's reagent.[9]

-

Reaction: In a separate flask, dissolve a small amount of crotonaldehyde in ethanol. Add the acidic 2,4-dinitrophenylhydrazine-d3 solution to the crotonaldehyde solution.

-

Precipitation: Stir the mixture at room temperature. The formation of a yellow to orange-red precipitate indicates the formation of the hydrazone.[9] The reaction may be gently warmed to ensure completion.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain fine crystals.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectrum to obtain chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the dried product with dry potassium bromide.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent for LC-MS analysis, such as acetonitrile or methanol.

-

Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.

-

Perform the analysis using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often in negative ion mode for dinitrophenylhydrazones.[4][6][10]

-

Acquire the mass spectrum and identify the molecular ion and characteristic fragment ions.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of the spectral data in structure elucidation.

Caption: Experimental workflow for the synthesis and spectral analysis of this compound.

Caption: Logical relationship of spectral data for the structural elucidation of the target compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry | ToxStrategies [toxstrategies.com]

- 4. researchgate.net [researchgate.net]

- 5. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. benchchem.com [benchchem.com]

- 10. lcms.cz [lcms.cz]

An In-depth Technical Guide to Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3: Isotopic Labeling, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3, a deuterated isotopic tracer. The document details its synthesis, characterization, and application as an internal standard in quantitative analytical methodologies. This guide is intended to be a valuable resource for researchers in the fields of analytical chemistry, drug metabolism, and environmental analysis.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process. By replacing one or more atoms of a molecule with their isotope, researchers can trace the fate of the molecule and its fragments. Deuterium (²H or D), a stable isotope of hydrogen, is a commonly used label in pharmaceutical and metabolic research.[1] The introduction of deuterium into a molecule can subtly alter its physicochemical properties, a phenomenon known as the kinetic isotope effect, which can be exploited in various scientific studies.

This compound is the deuterium-labeled form of Crotonaldehyde 2,4-dinitrophenylhydrazone. It serves as an invaluable internal standard for the quantification of crotonaldehyde and other related carbonyl compounds in complex matrices.[2] The derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH) to form their corresponding hydrazones is a well-established method to enhance their detection by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4] The deuterated standard allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the deuteration of crotonaldehyde followed by the derivatization with 2,4-dinitrophenylhydrazine.

Step 1: Synthesis of Crotonaldehyde-d3

A modern and efficient method for the deuteration of α,β-unsaturated aldehydes like crotonaldehyde is through organocatalysis, specifically using N-heterocyclic carbenes (NHCs).[5] This method utilizes deuterium oxide (D₂O) as the deuterium source, making it a green and cost-effective approach.

-

Materials:

-

Crotonaldehyde

-

N-Heterocyclic Carbene (NHC) precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous organic solvent (e.g., Toluene or Dioxane)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the NHC precatalyst (0.1 eq) and base (1.2 eq) in the anhydrous organic solvent.

-

Add crotonaldehyde (1.0 eq) to the mixture.

-

Add D₂O (10 eq) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehydic proton signal.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude crotonaldehyde-d3.

-

Purify the product by distillation or column chromatography on silica gel.

-

Step 2: Synthesis of this compound

The deuterated crotonaldehyde is then reacted with 2,4-dinitrophenylhydrazine in an acidic medium to form the corresponding hydrazone.[6]

-

Materials:

-

Crotonaldehyde-d3 (from Step 1)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Methanol

-

Concentrated Sulfuric Acid

-

-

Procedure:

-

Prepare a solution of 2,4-dinitrophenylhydrazine (Brady's reagent) by dissolving DNPH (1.2 eq) in methanol, followed by the cautious addition of a few drops of concentrated sulfuric acid.

-

In a separate flask, dissolve the purified crotonaldehyde-d3 (1.0 eq) in a small amount of methanol.

-

Add the crotonaldehyde-d3 solution dropwise to the Brady's reagent with constant stirring.

-

An orange to reddish-orange precipitate of this compound will form.

-

Allow the mixture to stand for 1-2 hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold methanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified this compound.

-

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Characterization and Quantitative Data

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and the extent of isotopic labeling.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₇D₃N₄O₄ |

| Molecular Weight | 253.23 g/mol [7] |

| Appearance | Orange to reddish-orange crystalline solid |

| Isotopic Purity | Typically ≥98 atom % D |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the deuterated product will show a significant reduction or complete absence of the signal corresponding to the aldehydic proton of crotonaldehyde (typically around 9.5 ppm). The other proton signals of the crotonaldehyde and dinitrophenylhydrazine moieties will be present.[8][9]

-

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atom at the aldehydic position, confirming the success of the labeling.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the carbon atoms in the molecule. The signal for the carbonyl carbon will be a triplet due to coupling with the deuterium atom.

Mass spectrometry is a critical tool for confirming the isotopic enrichment and elucidating the structure of the labeled compound. The mass spectrum of this compound will show a molecular ion peak at m/z corresponding to the deuterated compound, which is 3 mass units higher than the unlabeled analogue.

Table of Expected Mass Spectral Fragments

| Fragment Ion | Unlabeled (m/z) | Deuterated (d3) (m/z) | Description |

| [M]⁺ | 250 | 253 | Molecular Ion |

| [M - NO₂]⁺ | 204 | 207 | Loss of a nitro group |

| [M - H₂O]⁺ | 232 | 234/235 | Loss of water (may involve D) |

| [C₆H₃(NO₂)₂NHNH]⁺ | 197 | 197 | Dinitrophenylhydrazine fragment |

| [CH₃CH=CH-CD=N]⁺ | 69 | 70 | Crotonaldehyde imine fragment |

Caption: Workflow for quantitative analysis using the deuterated standard.

Conclusion

This compound is a vital tool for researchers requiring accurate and precise quantification of crotonaldehyde and related carbonyl compounds. This technical guide has provided a detailed overview of its synthesis through modern organocatalytic deuteration, followed by a classical derivatization reaction. The characterization data and the application protocol for its use as an internal standard in isotope dilution mass spectrometry highlight its importance in analytical chemistry and related scientific disciplines. The methodologies and data presented herein are intended to facilitate the successful implementation of this valuable isotopic tracer in various research settings.

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ajpamc.com [ajpamc.com]

- 4. scribd.com [scribd.com]

- 5. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. CROTONALDEHYDE(4170-30-3) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Technical Guide on the Safe Handling of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3. Due to the limited availability of specific safety data for this deuterated compound, this guide extrapolates information from its non-deuterated analogue, Crotonaldehyde 2,4-dinitrophenylhydrazone, and the highly toxic precursor, Crotonaldehyde. The chemical properties and reactivity of deuterated compounds are nearly identical to their non-deuterated counterparts, making this a valid approach for ensuring laboratory safety.

Introduction

This compound is the deuterated form of Crotonaldehyde 2,4-dinitrophenylhydrazone. It is primarily utilized as an internal standard or tracer in quantitative analyses such as NMR, GC-MS, or LC-MS. The deuterium labeling provides a distinct mass signature, allowing for accurate quantification in complex biological matrices.

The safety profile of this compound is principally determined by two factors: the inherent hazards of the 2,4-dinitrophenylhydrazine moiety and the toxicity of the parent aldehyde, crotonaldehyde. 2,4-Dinitrophenylhydrazine and its derivatives are known to be flammable solids and can be explosive when dry.[1][2][3][4][5] Crotonaldehyde is a highly toxic, flammable, and corrosive liquid that can cause severe irritation and damage to the skin, eyes, and respiratory tract.[6][7][8][9][10][11]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its parent compounds.

| Property | This compound | Crotonaldehyde 2,4-Dinitrophenylhydrazone | Crotonaldehyde |

| CAS Number | 259824-64-1 | 1527-96-4 | 4170-30-3 (mixture of isomers) |

| Molecular Formula | C₁₀H₇D₃N₄O₄ | C₁₀H₁₀N₄O₄ | C₄H₆O |

| Molecular Weight | 253.23 g/mol | 250.21 g/mol | 70.09 g/mol |

| Appearance | Not specified (likely a reddish-orange solid) | Reddish-orange crystalline powder | Colorless to pale yellow liquid |

| Melting Point | 184-188°C | 192-195°C | -76°C |

| Boiling Point | 406.1°C at 760 mmHg | Not available | 104°C |

| Flash Point | 199.4°C | Not available | 13°C |

| Density | 1.4 g/cm³ | Not available | 0.853 g/mL at 20°C |

| Solubility | Not specified | Insoluble in water | Slightly soluble in water |

Hazard Identification and Toxicity

The primary hazards associated with this compound are inferred from its non-deuterated analogue and crotonaldehyde.

| Hazard Class | Crotonaldehyde 2,4-Dinitrophenylhydrazone | Crotonaldehyde |

| GHS Pictograms | Warning Flammable Solid, Skin Irritant, Eye Irritant[1][2] | Danger Highly Flammable Liquid and Vapor, Toxic if Swallowed, Fatal in Contact with Skin or if Inhaled, Causes Skin Irritation, Causes Serious Eye Damage, May Cause Respiratory Irritation, Suspected of Causing Genetic Defects, Causes Damage to Organs through Prolonged or Repeated Exposure, Very Toxic to Aquatic Life[7][10][12][13] |

| Hazard Statements | H228: Flammable solid H315: Causes skin irritation H319: Causes serious eye irritation[1][2] Note: May be explosive when dry[1][2][4][5] | H225: Highly flammable liquid and vapor H301+H311: Toxic if swallowed or in contact with skin H330: Fatal if inhaled H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation H341: Suspected of causing genetic defects H373: May cause damage to organs through prolonged or repeated exposure H400: Very toxic to aquatic life[10][12][13] |

| Acute Toxicity (Oral) | No data available | LD50 Oral - Mouse - 240 mg/kg[12] |

| Acute Toxicity (Inhalation) | No data available | LC50 Inhalation - Rat - 4 h - 0.3 mg/l[12] |

| Acute Toxicity (Dermal) | No data available | Fatal in contact with skin[7][10] |

| Carcinogenicity | No data available | IARC Group 3: Not classifiable as to its carcinogenicity to humans[12] |

Experimental Protocols

The following is a general procedure for the synthesis of dinitrophenylhydrazones, which can be adapted for Crotonaldehyde-d3. All work must be conducted in a certified chemical fume hood.

Brady's Test for Aldehydes and Ketones:

-

Preparation of Brady's Reagent: Dissolve 1 g of 2,4-dinitrophenylhydrazine in 2 mL of concentrated sulfuric acid. To this solution, cautiously add 15 mL of ethanol.

-

Reaction: In a separate test tube, dissolve a small amount of the carbonyl compound (in this case, Crotonaldehyde-d3) in a minimal amount of ethanol.

-

Precipitation: Add the prepared Brady's reagent to the solution of the carbonyl compound. A yellow, orange, or red precipitate of the dinitrophenylhydrazone should form almost immediately.

-

Isolation: If necessary, the reaction mixture can be gently warmed on a water bath for a few minutes. Allow the mixture to cool, and collect the crystalline product by vacuum filtration.

-

Purification: The collected crystals should be washed with a small amount of cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol or n-butyl alcohol.

Safe Handling and Storage

Due to the hazardous nature of this compound and its precursor, strict adherence to safety protocols is mandatory.

5.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: All handling of the solid compound and its solutions should be performed in a chemical fume hood. If there is a risk of dust generation, a respirator with a particulate filter may be required.

5.2 Engineering Controls

-

All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Use non-sparking tools and equipment, especially when handling the dry solid.[4]

-

Ensure that an eyewash station and safety shower are readily accessible.

5.3 Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][4]

-

Crucially, 2,4-dinitrophenylhydrazone and its derivatives must be stored wet with water (typically containing at least 30% water) to prevent the risk of explosion.[3][5][14][15][16] Regularly check the moisture content and re-wet as necessary.

-

Keep the container tightly closed.

-

Store separately from oxidizing agents and other incompatible materials.[4]

5.4 Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[15] Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[16]

-

Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[4][14] Do not dispose of down the drain or in regular trash.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow and Relationship Diagrams

Caption: A logical workflow for the safe handling of hazardous chemical compounds.

Caption: Relationship of hazards from precursors to the final deuterated compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 2,4-DNP 2,4-dinitrophenylhydrazine Disposal - All Waste Matter [allwastematters.co.uk]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. fishersci.com [fishersci.com]

- 8. Crotonaldehyde | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 9. ICSC 0241 - CROTONALDEHYDE [chemicalsafety.ilo.org]

- 10. chemos.de [chemos.de]

- 11. Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. lobachemie.com [lobachemie.com]

- 14. benchchem.com [benchchem.com]

- 15. 2 4-Dinitrophenylhydrazine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 16. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 for Researchers and Drug Development Professionals

An essential stable isotope-labeled standard for the precise quantification of the genotoxic aldehyde, crotonaldehyde, this guide provides comprehensive information on its suppliers, cost, synthesis, analytical applications, and toxicological relevance.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3. This deuterated internal standard is critical for the accurate quantification of crotonaldehyde, a reactive α,β-unsaturated aldehyde with significant implications in toxicology and disease pathogenesis. This document outlines suppliers and pricing, detailed experimental protocols for its synthesis and use in analytical methodologies, and explores the toxicological pathways of crotonaldehyde.

Suppliers and Cost

This compound (CAS No: 259824-64-1) is available from several specialized chemical suppliers. The cost can vary based on the quantity and isotopic purity. Below is a summary of publicly available information from prominent suppliers. For the most accurate and up-to-date pricing, it is recommended to request a quote directly from the suppliers.

| Supplier | Product Number | Available Quantities | Price (CAD) | Isotopic Purity |

| C/D/N Isotopes Inc. | D-7604 | 0.005 g | $242.00 | 99 atom % D |

| 0.01 g | $411.00 | |||

| Sigma-Aldrich (Merck) | - | Inquire for details | Inquire for quote | ≥99 atom % D |

| Fisher Scientific | - | Inquire for details | Inquire for quote | - |

| LGC Standards | - | Inquire for details | Inquire for quote | - |

| MedChemExpress | HY-137257S | Inquire for details | Inquire for quote | - |

Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for current pricing and availability.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of a deuterated 2,4-dinitrophenylhydrazine (DNPH-d3) with non-deuterated crotonaldehyde, or the reaction of non-deuterated DNPH with a deuterated crotonaldehyde. The former is more common due to the commercial availability of DNPH-d3. The following is a general protocol for the synthesis via the condensation reaction.

Materials:

-

2,4-Dinitrophenylhydrazine-d3 (DNPH-d3)

-

Crotonaldehyde

-

Ethanol (or Methanol)

-

Concentrated Sulfuric Acid or Phosphoric Acid

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Preparation of the DNPH-d3 Reagent (Brady's Reagent):

-

Reaction with Crotonaldehyde:

-

Isolation and Purification:

-

Allow the reaction mixture to stand to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize the yield.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.

-

-

Characterization:

-

The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm deuteration and structure), Mass Spectrometry (to confirm the molecular weight), and High-Performance Liquid Chromatography (HPLC) (to assess purity).

-

Below is a DOT script for a logical workflow of the synthesis.

Quantification of Crotonaldehyde using HPLC with this compound as an Internal Standard

This method is based on the derivatization of crotonaldehyde in a sample with 2,4-dinitrophenylhydrazine (DNPH) and subsequent analysis by HPLC with UV detection. The deuterated analog serves as an internal standard to correct for variations in sample preparation and instrument response.

Materials:

-

Sample containing crotonaldehyde (e.g., air sample collected on a DNPH-coated sorbent tube, biological fluid)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation and Derivatization:

-

For air samples collected on DNPH-coated cartridges, elute the cartridge with a known volume of acetonitrile.[5]

-

For liquid samples, a known volume is mixed with a DNPH solution in an acidic medium to facilitate derivatization.

-

Spike a known amount of this compound into the sample extract.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient from 60% acetonitrile to 100% acetonitrile over 20 minutes.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at approximately 360 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Identify the peaks for the crotonaldehyde-DNPH derivative and the deuterated internal standard based on their retention times, which should be established using standard solutions.

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of crotonaldehyde-DNPH and a constant concentration of the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of crotonaldehyde in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

-

The following DOT script illustrates the analytical workflow.

Toxicological Relevance and Signaling Pathway

Crotonaldehyde is a known mutagen and carcinogen.[6] Its toxicity is primarily attributed to its high reactivity as an α,β-unsaturated aldehyde, which allows it to readily form adducts with cellular macromolecules, including DNA.[7][8] The formation of DNA adducts can lead to mutations and genomic instability, which are key events in carcinogenesis.

The primary mechanism of crotonaldehyde-induced genotoxicity involves its reaction with deoxyguanosine (dG) residues in DNA. This proceeds via a Michael addition of the exocyclic amino group of guanine to the β-carbon of crotonaldehyde, followed by cyclization to form various propano-deoxyguanosine adducts.[6][8] These adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mispairing during DNA synthesis, ultimately resulting in mutations such as G to T transversions.[1]

The following DOT script visualizes the pathway of crotonaldehyde-induced DNA damage.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]